Costatol

Description

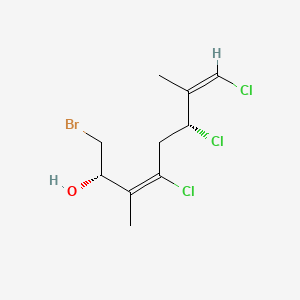

Costatol (compound 15) is an acyclic oxygen-containing monoterpene isolated from the marine red alga Plocamium costatum collected in Tasmania, Australia . Unlike other halogenated analogs in this genus, this compound is distinguished by its oxygen functional groups, which confer unique chemical reactivity and bioactivity. Its structural elucidation revealed an acyclic backbone with hydroxyl and ether groups, making it a rare example of oxygenated terpenes in marine algae .

Properties

CAS No. |

63023-57-4 |

|---|---|

Molecular Formula |

C10H14BrCl3O |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(2S,3E,6R,7Z)-1-bromo-4,6,8-trichloro-3,7-dimethylocta-3,7-dien-2-ol |

InChI |

InChI=1S/C10H14BrCl3O/c1-6(5-12)8(13)3-9(14)7(2)10(15)4-11/h5,8,10,15H,3-4H2,1-2H3/b6-5-,9-7+/t8-,10-/m1/s1 |

InChI Key |

SQYDBYIHOGYNDJ-PCKXRWOGSA-N |

SMILES |

CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl |

Isomeric SMILES |

C/C(=C/Cl)/[C@@H](C/C(=C(/C)\[C@@H](CBr)O)/Cl)Cl |

Canonical SMILES |

CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound vs. Preplocamane A (13)

- Source : Preplocamane A is isolated from Plocamium violaceum .

- Structural Features: Preplocamane A: Acyclic polyhalogenated monoterpene with bromine and chlorine substituents. this compound: Acyclic oxygen-containing monoterpene with hydroxyl/ether groups; lacks halogens.

- Key Difference : Preplocamane A relies on halogenation for chemical defense, whereas this compound’s oxygen groups may enable hydrogen bonding, influencing solubility and interaction with biological targets .

This compound vs. Compound 2 (from P. oregonum)

- Source: Compound 2 is a brominated and chlorinated acyclic monoterpene from P. oregonum .

- Structural Features :

- Compound 2 : Contains Br and Cl atoms in an acyclic framework.

- This compound : Substitutes halogens with oxygen atoms.

- Ecological Implication : The halogenation in Compound 2 suggests adaptation to predator-rich environments, while this compound’s oxygenation may correlate with Tasmania’s unique marine conditions .

This compound vs. Trihalo/Pentahalo Analogs from P. cartilagenium

- Source : P. cartilagenium produces trihalo (3 halogens) and pentahalo (5 halogens) acyclic analogs .

- Structural Features :

- Trihalo/Pentahalo Analogs : High halogen content (Cl/Br) in acyclic chains.

- This compound : Oxygen functional groups replace halogens.

Comparative Data Table

| Compound | Source Species | Backbone | Functional Groups | Halogenation | Ecological Role |

|---|---|---|---|---|---|

| This compound (15) | P. costatum (Tasmania) | Acyclic | Hydroxyl, Ether | None | Chemical defense? |

| Preplocamane A (13) | P. violaceum | Acyclic | Br, Cl | Bromine, Chlorine | Predator deterrence |

| Compound 2 | P. oregonum | Acyclic | Br, Cl | Bromine, Chlorine | Antimicrobial activity? |

| Trihalo Analog | P. cartilagenium | Acyclic | Cl/Br (3 substitutions) | Chlorine/Bromine | Defense against herbivory |

Research Findings and Implications

- Structural Trends : The Plocamium genus demonstrates a trade-off between halogenation and oxygenation. This compound’s lack of halogens contrasts with the prevalent halogenation in other species, suggesting niche-specific biosynthesis pathways .

- Bioactivity Gaps: While halogenated analogs are studied for antimicrobial and cytotoxic properties, this compound’s bioactivity remains undercharacterized.

- Geographic Influence : The Tasmanian P. costatum population’s unique chemistry highlights the role of environmental factors in secondary metabolite production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.